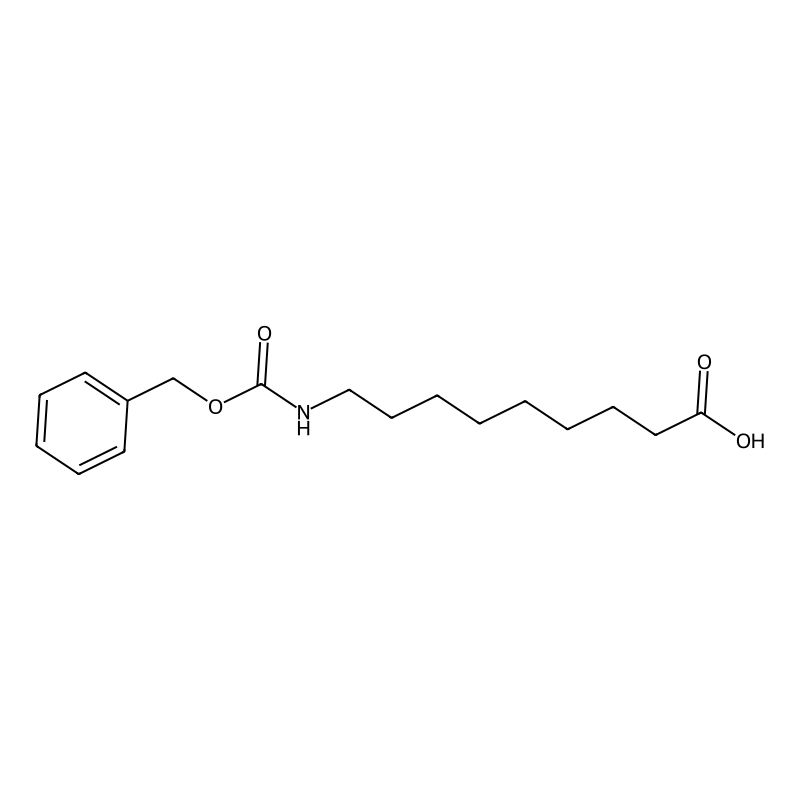9-(((Benzyloxy)carbonyl)amino)nonanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Marine and Atmospheric Chemistry
Summary of the Application: Nonanoic acid and its conjugate base have been studied for their behavior at the air/water interface, which is of interest in marine and atmospheric chemistry .
Methods of Application or Experimental Procedures: The surface adsorption of nonanoic acid and its conjugate base was quantitatively investigated at various pH values, surfactant concentrations, and the presence of salts . Molecular dynamics (MD) simulation methods, such as free energy perturbation (FEP), were used to calculate the surface acid dissociation constant relative to that in the bulk .
Results or Outcomes: The simulations showed that nonanoic acid is less acidic at the surface compared to in the bulk solution with a pKa shift of 1.1 ± 0.6, yielding a predicted surface pKa of 5.9 ± 0.6 . The presence of salts caused both a decrease in the bulk pKa of nonanoic acid and a stabilization of both the protonated and deprotonated forms at the surface .
9-(((Benzyloxy)carbonyl)amino)nonanoic acid, also known by its IUPAC name, is a compound characterized by its molecular formula C17H25NO4 and a molecular weight of approximately 307.39 g/mol. This compound features a nonanoic acid backbone with a benzyloxycarbonyl (Cbz) group attached to the amino group. The presence of the benzyloxycarbonyl moiety enhances its stability and solubility, making it an important compound in various chemical and biological applications .
The chemical reactivity of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid can be attributed to its functional groups. It can undergo several types of reactions:
- Hydrolysis: In aqueous conditions, the benzyloxycarbonyl group can be hydrolyzed to release the amino group.
- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in synthesizing derivatives.
- Amidation: The amino group can participate in amidation reactions with various acyl chlorides, leading to the formation of amides.
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and biochemistry .
The synthesis of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid typically involves multiple steps:
- Preparation of Nonanoic Acid Derivative: Start with nonanoic acid as the base.
- Formation of Benzyloxycarbonyl Group: React nonanoic acid with benzyloxycarbonyl chloride in the presence of a base to form the benzyloxycarbonyl derivative.
- Amidation: Introduce an amine under suitable conditions to yield the final compound.
This synthetic route allows for the efficient production of 9-(((Benzyloxy)carbonyl)amino)nonanoic acid while maintaining high purity levels .
9-(((Benzyloxy)carbonyl)amino)nonanoic acid has several applications across various fields:
- Pharmaceuticals: Used as an intermediate in drug synthesis due to its ability to modify biological activity.
- Biotechnology: Employed in peptide synthesis and as a protecting group in organic synthesis.
- Research: Utilized in studies related to enzyme activity and receptor interactions.
These applications highlight its versatility as a chemical compound .
Interaction studies involving 9-(((Benzyloxy)carbonyl)amino)nonanoic acid focus on its potential binding affinities with proteins and enzymes. Preliminary investigations suggest that:
- The benzyloxycarbonyl group may enhance binding interactions due to increased hydrophobicity.
- Its structural conformation could influence how it interacts with biological targets.
Further research is needed to elucidate these interactions comprehensively .
Several compounds share structural similarities with 9-(((Benzyloxy)carbonyl)amino)nonanoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Benzyloxycarbonylamino-4-oxo-9-phenyl-nonanoic acid | C23H27NO5 | Contains additional phenyl and keto groups; potential for different biological activity. |
| (S)-2-Benzyloxycarbonylamino-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid | C25H33N3O4 | Incorporates a naphthyridine moiety; possibly enhanced pharmacological properties. |
| 9-(Boc-amino)nonanoic Acid | C17H33NO4 | Similar backbone but differs in protecting group; used in peptide synthesis. |
The unique combination of the benzyloxycarbonyl group and the nonanoic acid structure makes 9-(((Benzyloxy)carbonyl)amino)nonanoic acid distinct among these compounds, particularly in its potential applications in drug development and biochemical research .








